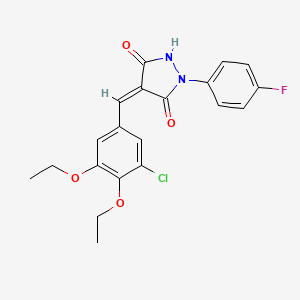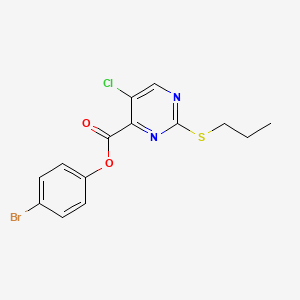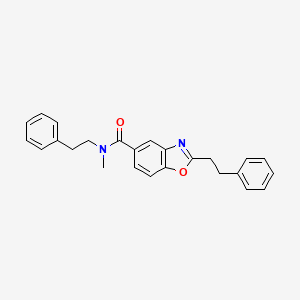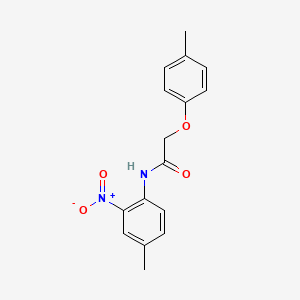
4-(3-chloro-4,5-diethoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chloro-4,5-diethoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione, commonly known as CDNB, is a synthetic compound that belongs to the class of pyrazolidinediones. It is widely used in scientific research for its various biochemical and physiological effects. CDNB is synthesized using a simple and efficient method, and its mechanism of action is well understood.
Mecanismo De Acción
The mechanism of action of CDNB involves its reaction with GST enzymes. CDNB is a substrate for GST enzymes, which catalyze the conjugation of CDNB with glutathione (GSH) to form a CDNB-GSH conjugate. The reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of CDNB. The CDNB-GSH conjugate is then excreted from the cell. The reaction catalyzed by GST enzymes is an important mechanism of detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects
CDNB has various biochemical and physiological effects. It is a potent inhibitor of GST enzymes, which are involved in the detoxification of xenobiotics and endogenous compounds. CDNB also induces the expression of GST enzymes, which leads to an increase in the detoxification capacity of cells. In addition, CDNB has been shown to induce oxidative stress and apoptosis in cancer cells. CDNB has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNB has several advantages for lab experiments. It is a simple and efficient substrate for GST activity assays, and its reaction with GST enzymes is well understood. CDNB is also a model substrate for the study of the mechanism of action of GST enzymes. However, CDNB has some limitations for lab experiments. It is a potent inhibitor of GST enzymes, which can lead to the overestimation of GST activity. CDNB also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of CDNB in scientific research. CDNB can be used to investigate the role of GST enzymes in drug metabolism and toxicity in various tissues. CDNB can also be used to study the mechanism of action of GST enzymes in the detoxification of xenobiotics and endogenous compounds. In addition, CDNB can be used to investigate the role of oxidative stress and apoptosis in cancer cells. Finally, CDNB can be used to develop new drugs that target GST enzymes for the treatment of cancer and other diseases.
Conclusion
CDNB is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. It is synthesized using a simple and efficient method, and its mechanism of action is well understood. CDNB is a substrate for GST enzymes, which catalyze the conjugation of CDNB with GSH to form a CDNB-GSH conjugate. CDNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of CDNB in scientific research, including the investigation of the role of GST enzymes in drug metabolism and toxicity, the study of the mechanism of action of GST enzymes, and the development of new drugs that target GST enzymes.
Métodos De Síntesis
CDNB is synthesized using a simple and efficient method. The starting materials for the synthesis are 4-fluoroaniline, ethyl acetoacetate, and 3-chloro-4,5-diethoxybenzaldehyde. The synthesis involves the condensation of these starting materials in the presence of a base, followed by cyclization to form the pyrazolidinedione ring. The final product is obtained by purification through recrystallization. The synthesis method for CDNB is well established and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
CDNB is widely used in scientific research for its various biochemical and physiological effects. It is used as a substrate for glutathione S-transferase (GST) activity assays, which are used to measure the activity of GST enzymes in various tissues. CDNB is also used in drug metabolism studies to investigate the role of GST enzymes in drug metabolism and toxicity. In addition, CDNB is used as a model substrate for the study of the mechanism of action of GST enzymes, which are involved in the detoxification of xenobiotics and endogenous compounds.
Propiedades
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4/c1-3-27-17-11-12(10-16(21)18(17)28-4-2)9-15-19(25)23-24(20(15)26)14-7-5-13(22)6-8-14/h5-11H,3-4H2,1-2H3,(H,23,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOVMYWVZITHTN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)



![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)

![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)